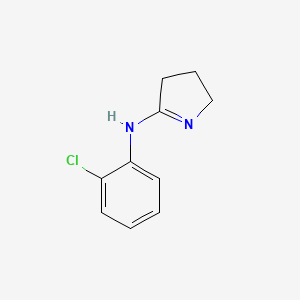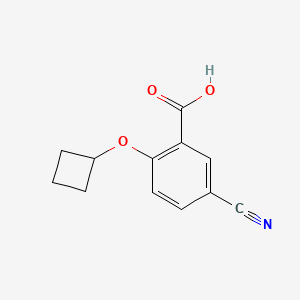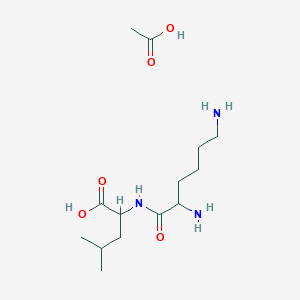
4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, which can lead to modifications in the functional groups of the compound.
Aplicaciones Científicas De Investigación
4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a model compound to study RET inhibition and its effects on various biochemical pathways.
Biology: Researchers use it to investigate the role of RET mutations in cancer development and progression.
Medicine: It is employed in clinical trials and therapeutic treatments for cancers with RET mutations.
Industry: The compound is used in the development of targeted cancer therapies and precision medicine.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one involves the inhibition of RET kinase activity. By binding to the ATP-binding site of the RET kinase, it prevents the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells with RET mutations .
Comparación Con Compuestos Similares
4-(4-Fluoro-3-(4-(4-hydroxybutanoyl)piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one is unique due to its high selectivity for RET kinase. Similar compounds include:
Selpercatinib: Another selective RET inhibitor used in the treatment of RET-mutant cancers.
Cabozantinib: A multi-kinase inhibitor that targets RET among other kinases but with less selectivity compared to Pralsetinib.
Vandetanib: Also targets RET but has broader kinase inhibition, affecting VEGFR and EGFR as well.
These comparisons highlight the specificity and effectiveness of this compound in targeting RET mutations.
Propiedades
Fórmula molecular |
C24H25FN4O4 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
4-[[4-fluoro-3-[4-(4-hydroxybutanoyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C24H25FN4O4/c25-20-8-7-16(15-21-17-4-1-2-5-18(17)23(32)27-26-21)14-19(20)24(33)29-11-9-28(10-12-29)22(31)6-3-13-30/h1-2,4-5,7-8,14,30H,3,6,9-13,15H2,(H,27,32) |
Clave InChI |
NCJFUUADTPIEIB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)CCCO)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B13866935.png)

![[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol](/img/structure/B13866939.png)

![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)








